molecular formula C19H18N4O4S B2782827 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide CAS No. 2415470-33-4

4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2782827
CAS No.: 2415470-33-4
M. Wt: 398.44
InChI Key: BOADPKLUTBLKOI-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of oxazole, pyrazole, furan, and benzenesulfonamide moieties

Preparation Methods

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This step involves the reaction of hydrazines with 1,3-dicarbonyl compounds.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Sulfonamide formation: The final step involves the reaction of the benzenesulfonyl chloride with the amine group of the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:

    (5-methyl-1,2-oxazol-3-yl)methanesulfonamide: This compound shares the oxazole and sulfonamide moieties but lacks the pyrazole and furan rings.

    2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid: This compound contains an oxadiazole ring instead of an oxazole ring and has different functional groups.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-22-17(12-26-13)14-3-6-16(7-4-14)28(24,25)21-11-15-5-8-19(27-15)18-9-10-20-23(18)2/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOADPKLUTBLKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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